molecular formula C23H22ClN5O2S B2386480 N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896306-94-8

N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2386480
CAS No.: 896306-94-8
M. Wt: 467.97
InChI Key: FUSQLMLNFLAXSL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetically designed small molecule that functions as a potent PIM kinase inhibitor . The PIM kinase family (Proviral Integration site for Moloney murine leukemia virus) comprises serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking their catalytic activity and downstream signaling. Research utilizing this inhibitor is primarily focused on oncology, as PIM kinases are frequently overexpressed in hematological malignancies and solid tumors and contribute to tumorigenesis and therapy resistance. Its specific chemical structure, featuring the 1,2,4-triazole core and sulfanyl acetamide linkage, is optimized for high selectivity and potency. In research settings, it is a valuable tool for elucidating the distinct and overlapping functions of PIM-1, PIM-2, and PIM-3 isoforms in various cellular contexts. Studies apply this compound to investigate mechanisms of cancer cell survival, to explore synthetic lethal interactions with other targeted therapies, and to assess its potential to overcome resistance to conventional chemotherapy. Furthermore, it serves as a critical reagent in high-throughput screening assays and in the validation of new targets within the PIM kinase signaling network.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-16-5-8-18(14-20(16)24)25-22(30)15-32-23-27-26-21(29(23)28-11-3-4-12-28)13-17-6-9-19(31-2)10-7-17/h3-12,14H,13,15H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSQLMLNFLAXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings and case studies.

Synthesis Methods

The synthesis of this compound involves multi-step reactions, often starting from simpler precursors such as 3-chloro-4-methylphenyl derivatives and various substituted triazoles. The synthetic pathway typically includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the methoxybenzyl and sulfanyl groups.
  • Final acetamide formation through acylation reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown efficacy against various bacterial strains. In vitro assays demonstrated that this compound exhibits promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Antifungal Activity

Studies have reported that triazole derivatives possess antifungal properties. The compound's structural components may enhance its ability to inhibit fungal growth. For example, it has been tested against strains such as Candida albicans and Aspergillus niger, showing effective inhibition at varying concentrations.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways associated with proliferation and survival. Notably, compounds with similar structures have been documented to exhibit IC50 values in the low micromolar range against various cancer cell lines.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of the compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus.
  • Antifungal Properties : In a comparative analysis, another triazole derivative showed an IC50 value of 12 µg/mL against Candida species.
  • Anticancer Effects : Research conducted on a similar triazole-based compound indicated a significant reduction in cell viability (up to 70%) in MCF-7 breast cancer cells at a concentration of 10 µM.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of triazolylsulfanyl acetamides. Structural analogues differ primarily in substituents on the triazole ring and the acetamide’s aryl group. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogues
Compound Name / ID Triazole Substituents Acetamide Aryl Group Key Functional Groups
Target Compound 5-(4-methoxybenzyl), 4-(1H-pyrrol-1-yl) 3-chloro-4-methylphenyl –Cl, –OCH3, pyrrole
N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-pyridin-4-yl 3-chloro-4-methoxyphenyl –Cl, –OCH3, pyridine
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 3-chloro-4-fluorophenyl –Cl, –F, furan
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(4-methylsulfanylbenzyl), 4-phenyl 2-chlorophenyl –Cl, –SCH3
2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (4h) N/A (thiazole core) 5-(3-chloro-4-methylbenzyl)thiazol –Cl, thiazole

Key Observations :

  • Triazole substituents : The 4-methoxybenzyl group in the target compound increases electron density compared to pyridine (electron-withdrawing) in or furan (electron-rich) in .
  • Aryl groups : The 3-chloro-4-methylphenyl group in the target offers a balance of steric bulk and lipophilicity, differing from the 4-fluoro substituent in (enhanced polarity) or the simpler 2-chlorophenyl in .
  • Heterocyclic variations : Replacement of triazole with thiazole (as in ) alters ring aromaticity and hydrogen-bonding capacity.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound ~480 (estimated) Not reported 1678 (C=O), 1606 (C=C Ar) Expected shifts: ~7.0–7.5 (aromatic H)
Compound 6m 393.11 Not reported 1678 (C=O), 785 (–C–Cl) –NH at δ 12.16 (similar to )
2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (4h) 331.22 148 –NH at δ 12.16 CH2 groups at δ 4.16–4.20
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-furan-2-yl-triazol-3-yl]sulfanyl}acetamide ~420 (estimated) Not reported –C–F (~1100–1000) Furan protons at δ 6.3–7.4

Analysis :

  • IR Spectroscopy : The target’s C=O stretch (1678 cm⁻¹) aligns with other acetamides , while the absence of –C–F peaks (seen in ) distinguishes it from fluorinated analogues.
  • NMR : Aromatic protons in the target’s 3-chloro-4-methylphenyl group are expected near δ 7.0–7.5, similar to . Pyrrole protons (δ ~6.5–6.8) would differ from furan (δ ~6.3–7.4) in .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high yield and purity?

  • Methodology :

  • Step 1 : Condensation of intermediates (e.g., triazole-thiol precursors with chloroacetamide derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
  • Step 2 : Control reaction temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Key Parameters : Solvent choice, reaction time (~12–24 hrs), and stoichiometric ratios (1:1.2 for thiol:acetamide) are critical for yields >70% .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), sulfanyl groups (δ 3.5–4.0 ppm), and methoxybenzyl substituents (δ 3.8 ppm) .
    • Mass Spectrometry (MS) :
  • High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected ~530–550 g/mol) .
    • Infrared Spectroscopy (IR) :
  • Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodology :

  • Use SHELX or ORTEP-3 for crystallographic refinement .
  • Co-crystallize with heavy atoms (e.g., PtCl₄) to enhance diffraction quality .
    • Applications :
  • Confirms triazole ring planarity and sulfanyl-acetamide bond angles (e.g., C-S-C ~105°) critical for target binding .

Q. What strategies address contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Root Cause Analysis :

  • Purity discrepancies (>95% required; verify via HPLC ).
  • Solubility differences (DMSO vs. aqueous buffers alter bioavailability) .
    • Experimental Design :
  • Standardize assay protocols (e.g., ATP-based viability assays, fixed incubation times) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Approach :

  • Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with pyridinyl groups) .
  • Biological Testing : Compare IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2) and microbial targets .
    • Key Findings :
  • Electron-withdrawing groups (e.g., -Cl) enhance triazole ring stability and target affinity .

Methodological Guidance

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Tools :

  • AutoDock Vina or Schrödinger Suite for molecular docking .
    • Protocol :
  • Prepare protein structures (PDB: 1M17 for EGFR kinase) and assign partial charges (AMBER force field) .
  • Simulate binding poses to identify key interactions (e.g., hydrogen bonds with triazole N-atoms) .

Q. What experimental designs optimize reaction conditions for scalability?

  • Design of Experiments (DoE) :

  • Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
    • Flow Chemistry :
  • Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., triazole ring closure) .

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